Methyl 3-methoxy-2-(methylamino)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methoxy-2-(methylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7-5(4-9-2)6(8)10-3/h5,7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLJQHNLDHDNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing α Amino Acid Esters with Ether Functionalities in Synthetic Chemistry
α-Amino acid esters are fundamental building blocks in organic synthesis, most notably in the construction of peptides and peptidomimetics. acs.orgresearchgate.net The incorporation of an ether functionality into the side chain of these molecules introduces a unique set of properties and potential for further chemical modification. Ether linkages are generally stable to a wide range of reaction conditions, yet they can also participate in specific chemical transformations. This dual nature makes them valuable components in the design of complex molecules.
The presence of an ether can influence the conformational preferences of the amino acid, which in turn can affect the structure and function of peptides into which they are incorporated. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, potentially mediating intermolecular and intramolecular interactions. From a synthetic standpoint, ether-containing amino acids can be prepared through various methods, including the alkylation of hydroxy-containing amino acid precursors or through multi-step sequences starting from achiral precursors.
Retrospective and Prospective Significance of Methyl 3 Methoxy 2 Methylamino Propanoate As a Synthetic Intermediate
Due to the limited specific literature on Methyl 3-methoxy-2-(methylamino)propanoate, its retrospective significance as a synthetic intermediate is not well-documented. However, its prospective importance can be inferred from its structural features. As a non-natural amino acid derivative, it is a prime candidate for use in the synthesis of novel peptides with tailored properties. The N-methylation of the amino group, for instance, is a known strategy to enhance the metabolic stability and membrane permeability of peptides. researchgate.net
The methoxyethyl side chain offers a polar, yet uncharged, appendage that can be used to modulate the solubility and pharmacokinetic profile of a larger molecule. The ester functionality provides a convenient handle for peptide coupling reactions or for conversion into other functional groups such as amides, alcohols, or ketones.
Below is a table outlining the potential applications of this compound as a synthetic intermediate:
| Potential Application Area | Rationale |
| Peptidomimetics | The N-methyl group can prevent amide hydrogen bonding, leading to altered secondary structures and increased resistance to enzymatic degradation. |
| Drug Discovery | The unique substitution pattern offers a novel scaffold for the generation of small molecule libraries for screening against various biological targets. |
| Material Science | Incorporation into polymers could impart specific properties related to polarity and hydrogen bonding capabilities. |
Structural Features and Chemical Space Exploration for Methyl 3 Methoxy 2 Methylamino Propanoate Derivatives
Chemo-, Regio-, and Stereoselective Synthesis Approaches to the 2-Methylamino-3-methoxypropanoate Framework
Synthesizing the 2-methylamino-3-methoxypropanoate core requires careful management of reactivity (chemoselectivity) and orientation (regioselectivity), with the most critical challenge being the control of stereochemistry at the C-2 position. The methodologies employed must precisely install the methylamino and methyl ester groups while establishing the desired three-dimensional arrangement at the chiral α-center.
Diastereoselective and Enantioselective Synthesis of the α-Chiral Center
The creation of the α-chiral center with a defined stereochemistry is paramount. This is typically achieved through asymmetric synthesis, which can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods. For a molecule like this compound, which is a derivative of serine, enantiopure starting materials such as L- or D-serine are often the foundation. ontosight.ai However, when constructing the framework from achiral precursors, enantioselective methods are essential.
Catalytic asymmetric synthesis provides a powerful route, employing chiral catalysts to transform prochiral substrates into chiral products with high enantiomeric excess. For instance, the asymmetric α-alkylation of N-unprotected amino esters can be achieved using chiral aldehydes as organocatalysts through imine activation. rsc.org Furthermore, transition-metal-catalyzed enantioselective C-H functionalization has emerged as a versatile method for constructing α-chiral centers. nih.gov These approaches offer an efficient way to build the chiral framework from simpler, minimally functionalized starting materials. nih.gov
Methods for Controlling Relative and Absolute Stereochemistry at C-2
Control over the absolute stereochemistry at the C-2 position is crucial and can be exerted through several well-established strategies.
Chiral Auxiliaries : This classic strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com The auxiliary creates a diastereomeric intermediate that biases the approach of reagents from one face over the other. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org Common auxiliaries derived from natural products like amino acids, such as Evans oxazolidinones and pseudoephedrine amides, are highly effective in directing alkylation or amination reactions to form the α-amino acid scaffold with high diastereoselectivity. wikipedia.orgacs.orgresearchgate.net
Substrate-Directed Synthesis : In this approach, an existing chiral center in the starting material dictates the stereochemical outcome of a new stereocenter. When starting from enantiopure serine, the inherent chirality at C-2 can influence subsequent modifications, although for the synthesis of the C-2 center itself, this is less relevant unless a prochiral precursor is modified based on a different stereocenter.
Catalyst-Controlled Synthesis : This modern approach uses a chiral catalyst to control the absolute stereochemistry of the product. Chiral imine reductases, for example, can be used for the biocatalytic synthesis of N-substituted α-amino esters from α-ketoesters and amines, offering high conversion and excellent enantioselectivity under mild conditions. nih.gov This method is highly scalable and provides access to both enantiomers of the target molecule. nih.gov
Table 1: Comparison of Methods for Stereocontrol at C-2
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliary | Covalent attachment of a chiral molecule to direct reagent attack. wikipedia.org | High diastereoselectivity, predictable outcomes, well-established procedures. | Requires additional steps for attachment and removal of the auxiliary; stoichiometric use of the chiral source. |
| Substrate Control | An existing stereocenter in the molecule directs the formation of a new one. acs.org | Covalently bound directing group, can be highly effective. | Dependent on the availability of suitable chiral starting materials; may not be applicable for all targets. |
| Catalyst Control | A chiral catalyst creates a chiral environment for the reaction. nih.gov | High efficiency (catalytic amounts of chiral material), direct formation of enantiomers. | Catalyst development can be complex; optimization of reaction conditions is often required. |
Functional Group Interconversions and Orthogonal Protecting Group Strategies
The synthesis of complex molecules containing multiple functional groups, such as the ester, secondary amine, and ether moieties in this compound, requires a strategic approach to protection and deprotection. Orthogonal protecting group strategies are essential, allowing for the selective removal of one group in the presence of others, thereby enabling sequential modification of the different functional parts of the molecule. nih.govmasterorganicchemistry.com
Esterification and Transesterification Reactions of the Methyl Ester
The methyl ester group is a key feature of the target molecule. Its introduction is typically performed via esterification of the corresponding carboxylic acid (the amino acid precursor).
Direct Esterification : The most common method involves treating the amino acid with methanol (B129727) in the presence of an acid catalyst. nih.gov Reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) are effective for this transformation, converting the carboxylic acid into the methyl ester hydrochloride salt in good to excellent yields under mild conditions. nih.govthieme-connect.com This method is compatible with a wide range of natural and synthetic amino acids. nih.gov
N-Protection Prior to Esterification : To avoid side reactions at the amine, the amino group is often protected before the esterification step. The protected amino acid can then be esterified under standard conditions, followed by deprotection.
Transesterification, the conversion of one ester to another, is less common for a simple methyl ester but can be achieved if a different ester functionality is desired later in the synthesis.
Amine Protection and Deprotection Strategies for the Methylamino Moiety
The secondary methylamino group is nucleophilic and requires protection during many synthetic steps to prevent unwanted side reactions. chemistryviews.org The choice of protecting group is critical and is dictated by its stability to various reaction conditions and the ease of its selective removal. masterorganicchemistry.comchemistrytalk.org
Common amine protecting groups include:
tert-Butoxycarbonyl (Boc) : The Boc group is one of the most widely used amine protecting groups in non-peptide chemistry. fishersci.co.uktotal-synthesis.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukbzchemicals.com The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.commasterorganicchemistry.comwikipedia.org
Benzyloxycarbonyl (Cbz or Z) : The Cbz group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl), is a foundational protecting group in peptide chemistry. total-synthesis.comijacskros.com It is stable under acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂ with a Palladium catalyst), which cleaves the benzyl C-O bond. masterorganicchemistry.comtotal-synthesis.comijacskros.com
9-Fluorenylmethoxycarbonyl (Fmoc) : The Fmoc group is orthogonal to both Boc and Cbz. masterorganicchemistry.com It is stable to acidic conditions and hydrogenolysis but is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF. masterorganicchemistry.commasterorganicchemistry.com
The orthogonality of these groups is a cornerstone of modern organic synthesis. nih.govtotal-synthesis.com For example, a molecule bearing both a Boc-protected amine and a Cbz-protected amine can have the Boc group removed with acid while the Cbz group remains intact, or vice versa. masterorganicchemistry.com This allows for precise, stepwise chemical modifications.
Table 2: Key Orthogonal Protecting Groups for the Methylamino Moiety
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability / Orthogonality |
|---|---|---|---|---|
| Boc (tert-Butoxycarbonyl) | -(C=O)O-tBu | Boc₂O | Mild to strong acid (TFA, HCl). wikipedia.org | Stable to base and hydrogenolysis. Orthogonal to Cbz and Fmoc. total-synthesis.com |
| Cbz (Benzyloxycarbonyl) | -(C=O)OCH₂Ph | Cbz-Cl | Catalytic hydrogenolysis (H₂, Pd/C). total-synthesis.com | Stable to acid and base. Orthogonal to Boc and Fmoc. masterorganicchemistry.com |
| Fmoc (9-Fluorenylmethoxycarbonyl) | -(C=O)O-CH₂-Fmoc | Fmoc-Cl | Mild base (e.g., Piperidine). masterorganicchemistry.com | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz. masterorganicchemistry.com |
| Tosyl (Ts) | -SO₂-C₆H₄-CH₃ | Tosyl Chloride (Ts-Cl) | Strong acid or reducing agents. chemistrytalk.org | Stable to many oxidative and reductive conditions. |
Ether Formation and Modification Techniques at the 3-Methoxy Position
The 3-methoxy group is typically installed by methylation of a 3-hydroxy precursor, such as a derivative of serine. This conversion from an alcohol to an ether is a critical step in the synthesis.
Williamson Ether Synthesis : This is a classic and reliable method for forming ethers. It involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). To avoid competing reactions, the amine and carboxyl groups of the serine precursor must be protected before this step.
Modifications : While the methoxy (B1213986) group is generally stable, conditions for its cleavage are known (e.g., using strong Lewis acids like BBr₃), which could be relevant if further modification at this position is required for analogue synthesis.
Novel Synthetic Routes and Catalytic Approaches for the Propanoate Scaffold
Recent advancements in organic synthesis have provided powerful tools for the construction of functionalized propanoate scaffolds. These methods offer advantages in terms of efficiency, selectivity, and sustainability compared to traditional synthetic approaches. The following sections delve into specific catalytic strategies that are pivotal for the synthesis of this compound and its derivatives.
Organocatalytic and Transition-Metal Catalyzed C-C and C-N Bond Formation
The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the assembly of the this compound backbone. Both organocatalysis and transition-metal catalysis have emerged as robust platforms for achieving these transformations with high levels of control.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has witnessed significant growth, offering metal-free alternatives for key bond-forming reactions. For the synthesis of β-amino esters, proline and its derivatives have proven to be effective catalysts for reactions like the Mannich reaction, which forms a C-N bond and a new stereocenter. The aldol (B89426) reaction, another cornerstone of C-C bond formation, can also be effectively catalyzed by organocatalysts to create the carbon skeleton of the propanoate. benthamdirect.comresearchgate.net These reactions often proceed under mild conditions and can provide high yields and stereoselectivities. benthamdirect.com
Transition-metal catalysis employs complexes of metals such as palladium, rhodium, iridium, and copper to facilitate a wide range of C-C and C-N bond-forming reactions. nih.govmdpi.com For instance, palladium-catalyzed cross-coupling reactions are powerful methods for C-C bond formation. In the context of the propanoate scaffold, these reactions could be used to introduce substituents or build up the carbon chain. Furthermore, transition-metal-catalyzed C-H amination has become a step- and atom-economical approach for the direct formation of C-N bonds, offering a more efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. nih.gov The choice of metal, ligand, and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of these transformations. lancs.ac.uklancs.ac.uk
Below is a table summarizing representative catalytic systems for C-C and C-N bond formation relevant to the synthesis of functionalized propanoate scaffolds.
| Catalyst Type | Catalyst Example | Reaction Type | Bond Formed | Key Features |
| Organocatalyst | Proline Derivatives | Mannich Reaction | C-N | Metal-free, high enantioselectivity. |
| Organocatalyst | Thiazolidine-4-carboxylic acids | Aldol Reaction | C-C | Biomimetic, can be performed in water. researchgate.net |
| Transition Metal | Rhodium(III) complexes | C-H Amination | C-N | Use of organic azides as nitrogen source, mild conditions. nih.gov |
| Transition Metal | Iridium(III) complexes | C-H Amidation | C-N | Direct functionalization of C-H bonds. nih.gov |
| Transition Metal | Palladium complexes | Cross-Coupling | C-C | Wide substrate scope, versatile. |
| Transition Metal | Platinum complexes | Hydrosilylation | C-Si (precursor to C-C) | Selective for propargylic amines. lancs.ac.uk |
Multicomponent Reactions Incorporating this compound Precursors
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. beilstein-journals.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.
For the synthesis of β-amino acid derivatives, which are precursors to this compound, several MCRs have been developed. The Ugi and Passerini reactions are classic examples of MCRs that can be adapted to generate complex amino acid scaffolds. For instance, a three-component Mannich-type reaction involving an aldehyde, an amine, and a silyl (B83357) ketene (B1206846) acetal (B89532) can be used to construct the β-amino ester core in a single step. organic-chemistry.org
A plausible MCR approach for a precursor to this compound could involve the reaction of methoxyacetaldehyde, methylamine, and a suitable three-carbon component with a latent ester functionality. The careful selection of reactants and catalysts is critical to control the outcome of the reaction and achieve the desired product.
The following table presents examples of multicomponent reactions that could be adapted for the synthesis of precursors to the target molecule.
| Reaction Name | Components | Product Type | Potential Application for Target Synthesis |
| Mannich-type Reaction | Aldehyde, Amine, Silyl Ketene Acetal | β-Amino Ester | Direct formation of the core structure. organic-chemistry.org |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Versatile scaffold for further modification. |
| Photocatalytic Three-Component Coupling | Alkene, Alkyl Formate, Oxime Ester | β-Amino Ester | Radical-based approach under mild conditions. rsc.org |
Nucleophilic and Electrophilic Reactivity of the Secondary Amine Functionality
The secondary amine group is a key center of reactivity in this compound due to the lone pair of electrons on the nitrogen atom.
Nucleophilic Character:
The presence of a lone pair of electrons on the nitrogen atom makes the secondary amine group a potent nucleophile. chemguide.co.uklibretexts.org This allows it to attack electron-deficient centers, leading to the formation of new chemical bonds. chemguide.co.ukbyjus.com The nucleophilicity of amines is influenced by steric hindrance and the electronic nature of their substituents. researchgate.net In this molecule, the propanoate backbone may present some steric hindrance compared to simpler secondary amines like diethylamine.
Key nucleophilic reactions include:
Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction (SN2) to form tertiary amines. libretexts.orgmsu.edu Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org This process often results in a mixture of products due to the product amine also being nucleophilic. libretexts.orgchemguide.co.uk
Acylation: In a vigorous reaction, the amine can attack the electrophilic carbonyl carbon of acyl chlorides or acid anhydrides to form N-substituted amides. chemguide.co.uklibretexts.org
Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, under alkaline conditions yields sulfonamides. libretexts.orgmsu.edu This reaction forms the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines. msu.edu
Electrophilic Character:
While amines are primarily nucleophilic, they can be converted into electrophilic aminating agents. This typically involves attaching a good leaving group to the nitrogen atom, creating a species that can be attacked by a nucleophile like a carbanion. wikipedia.org For example, conversion to a chloramine (B81541) would render the nitrogen atom electrophilic. However, direct electrophilic reactions involving the secondary amine of this compound are not typical without prior modification. Aromatic amines can undergo electrophilic substitution on the aromatic ring, but this is not applicable to this aliphatic compound. byjus.com
Table 1: Predicted Nucleophilic Reactions of the Secondary Amine
| Reactant Type | Example Reactant | Expected Product | Reaction Type |
|---|---|---|---|
| Alkyl Halide | Bromoethane | Methyl 3-methoxy-2-(ethyl(methyl)amino)propanoate | Alkylation (SN2) |
| Acyl Chloride | Ethanoyl chloride | Methyl 2-(N-methylacetamido)-3-methoxypropanoate | Acylation |
| Sulfonyl Chloride | Benzenesulfonyl chloride | Methyl 3-methoxy-2-(N-methylphenylsulfonamido)propanoate | Sulfonylation |
Hydrolysis and Amidation Pathways of the Methyl Ester Group
The methyl ester functionality is another significant site of reactivity, primarily undergoing nucleophilic acyl substitution at the carbonyl carbon. wikipedia.org
Hydrolysis:
Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. wikipedia.orgpearson.com
Acid-Catalyzed Hydrolysis: This is a reversible process, representing the reverse of Fischer esterification. wikipedia.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. numberanalytics.com
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. wikipedia.orgnumberanalytics.com The process consumes a full equivalent of base and results in the formation of an alcohol (methanol) and a carboxylate salt. wikipedia.org The presence of electron-donating groups, such as the methoxy and amino groups, can decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon. numberanalytics.comzenodo.org
Amidation:
Amidation, or aminolysis, involves the reaction of the ester with an amine to produce an amide and an alcohol. pearson.com This reaction is a form of nucleophilic acyl substitution. While possible, the reaction of esters with amines is generally less efficient than using more reactive acid chlorides or anhydrides. wikipedia.org However, the reaction can be facilitated using catalysts. For instance, 1,8-Diazabicycloundec-7-ene (DBU) has been shown to promote the amidation of methyl esters by forming a soluble salt and activating the ester-to-amide transformation. nih.gov
Table 2: Key Reactions of the Methyl Ester Group
| Reaction | Reagents | Product(s) | Key Feature |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H2O, H+ (e.g., H2SO4) | 3-Methoxy-2-(methylamino)propanoic acid + Methanol | Reversible Equilibrium |
| Base-Catalyzed Hydrolysis (Saponification) | OH- (e.g., NaOH), H2O | Sodium 3-methoxy-2-(methylamino)propanoate + Methanol | Irreversible |
| Amidation (Aminolysis) | Primary or Secondary Amine (e.g., RNH2) | N-alkyl-3-methoxy-2-(methylamino)propanamide + Methanol | Nucleophilic Acyl Substitution |
Reactivity of the α-Carbon and Methoxy Group under Diverse Reaction Conditions
Reactivity of the α-Carbon:
The α-carbon is the carbon atom adjacent to the ester carbonyl group. The hydrogen atoms attached to this carbon (α-hydrogens) exhibit weak acidity due to the electron-withdrawing effect of the carbonyl group. wikipedia.org The pKa of α-hydrogens in esters is typically around 25. wikipedia.org Treatment with a strong base can deprotonate the α-carbon to form an enolate ion. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions. For instance, the condensation of methyl propionate (B1217596) with formaldehyde (B43269) is a key step in the industrial production of methyl methacrylate. wikipedia.org The radical formed at the α-carbon site of methyl propanoate is also the most stable among its isomers. researchgate.net
Reactivity of the Methoxy Group:
The methoxy group is an ether functionality. Ethers are generally unreactive and are often used as solvents in chemical reactions due to their stability. Cleavage of the ether C-O bond requires harsh conditions, typically involving strong acids such as hydrobromic acid (HBr) or hydriodic acid (HI).
Investigating Rearrangement and Cyclization Reactions Involving the Propanoate Skeleton
The bifunctional nature of this compound, containing both an amine and an ester, allows for the possibility of intramolecular reactions.
Rearrangement Reactions:
Many named rearrangement reactions in organic chemistry involve the migration of a group to an electron-deficient atom, often nitrogen or oxygen. wiley-vch.de
Beckmann Rearrangement: This reaction converts an oxime into an N-substituted amide. wiley-vch.deyoutube.com While not a direct reaction of the amino ester, the molecule could potentially be a precursor to a substrate for such a rearrangement.
Curtius and Hofmann Rearrangements: These reactions convert acyl azides and primary amides, respectively, into isocyanates, which can then be hydrolyzed to amines. masterorganicchemistry.combyjus.com These are powerful methods for synthesizing amines but are not direct rearrangements of the starting amino ester. masterorganicchemistry.com
A 1,2-rearrangement is a common type of reaction where a substituent moves between adjacent atoms. bdu.ac.in While no specific rearrangement reactions involving the intact propanoate skeleton of this particular molecule are prominently documented, related structures can undergo various skeletal isomerizations under specific catalytic conditions.
Cyclization Reactions:
Intramolecular reactions are possible given the proximity of the functional groups. The most plausible cyclization would be an intramolecular amidation, where the nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the methyl ester. This reaction would result in the formation of a four-membered ring lactam (a β-lactam), specifically a 1,4-dimethyl-azetidin-2-one, with the expulsion of methanol. Such reactions are often thermally induced or require specific catalysts to proceed efficiently.
Rational Design and Synthesis of Methyl 3 Methoxy 2 Methylamino Propanoate Derivatives
Systematic Derivatization at the Nitrogen Center of the Methylamino Group
The secondary methylamino group in Methyl 3-methoxy-2-(methylamino)propanoate is a prime target for derivatization to explore structure-activity relationships (SAR). Common strategies include N-acylation, N-alkylation, N-arylation, and N-sulfonylation, which can modulate the compound's polarity, basicity, and potential for hydrogen bonding.
N-Acylation: The introduction of an acyl group can be achieved through reaction with various acylating agents such as acid chlorides or anhydrides in the presence of a base. This modification is fundamental in peptide synthesis and can be used to introduce a wide range of functionalities.
N-Alkylation and N-Arylation: N-alkylation can be performed using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination offers a controlled method to introduce alkyl groups, avoiding over-alkylation. For instance, reaction with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield the N,N-dimethyl derivative. A specific example of N-alkylation is the synthesis of N-Benzyl-3-methoxy-2-(methylamino)propanamide, a closely related derivative. synzeal.com N-arylation can be accomplished using aryl halides or triflates, often catalyzed by transition metals, to introduce aromatic moieties.
N-Sulfonylation: The synthesis of N-sulfonyl derivatives, or sulfonamides, is a common strategy in medicinal chemistry to introduce groups that can act as hydrogen bond donors and acceptors. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base. A notable example is the reaction with dansyl chloride to produce fluorescently labeled derivatives, which can be useful as chemical probes.
Table 1: Examples of N-Center Derivatization of this compound Analogs
| Derivative Type | Reagents and Conditions | Product |
|---|---|---|
| N-Acetylation | Acetic anhydride, triethylamine, dichloromethane, room temperature | Methyl 2-(N-methylacetamido)-3-methoxypropanoate |
| N-Benzylation | Benzyl (B1604629) bromide, potassium carbonate, acetonitrile, reflux | Methyl 2-(N-benzyl-N-methylamino)-3-methoxypropanoate |
| N-Sulfonylation | Dansyl chloride, sodium bicarbonate, acetone/water, room temperature | Methyl 2-(N-dansyl-N-methylamino)-3-methoxypropanoate |
| Reductive Amination | Paraformaldehyde, sodium cyanoborohydride, methanol (B129727) | Methyl 2-(dimethylamino)-3-methoxypropanoate |
Analog Synthesis through Alkyl Ester Variation and Carboxylic Acid Formation
Modification of the methyl ester group can significantly impact the pharmacokinetic properties of the molecule, such as solubility and metabolic stability. Key transformations include transesterification to other alkyl esters and hydrolysis to the corresponding carboxylic acid, which can then be converted to amides.
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl, or more complex alkyl esters) through transesterification. This reaction is typically catalyzed by an acid or a base and is often driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.commdpi.com This allows for the introduction of a variety of ester groups that can fine-tune the lipophilicity of the molecule.
Hydrolysis to Carboxylic Acid (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification. nih.govebsco.com This transformation is crucial as the resulting carboxylic acid is a key intermediate for the synthesis of other derivatives, most notably amides. The use of bases like lithium hydroxide (B78521) in a mixture of water and an organic solvent is a common method for this conversion. nih.gov
Amide Formation: The carboxylic acid obtained from hydrolysis can be coupled with a variety of amines to form amides. This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This allows for the introduction of a diverse range of substituents at this position, significantly expanding the chemical space for SAR studies. The synthesis of N-Benzyl-3-methoxy-2-(methylamino)propanamide is a relevant example of an amide derivative. synzeal.com
Table 2: Alkyl Ester Variation and Carboxylic Acid/Amide Formation
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Transesterification | Ethanol, catalytic sulfuric acid, reflux | Ethyl 3-methoxy-2-(methylamino)propanoate |
| Saponification | Lithium hydroxide, tetrahydrofuran/water, room temperature | 3-Methoxy-2-(methylamino)propanoic acid |
| Amide Coupling | 3-Methoxy-2-(methylamino)propanoic acid, Benzylamine, EDC, HOBt, DMF | N-Benzyl-3-methoxy-2-(methylamino)propanamide |
Isosteric Replacements and Bioisosteric Design within the Propanoate Backbone
Methoxy (B1213986) Group Bioisosteres: The methoxy group is often a site of metabolic oxidation. Replacing it with more stable bioisosteres can improve the metabolic profile of the compound. Common bioisosteres for a methoxy group include a fluorine atom or a trifluoromethyl group. The replacement of a methoxy group with a fluorine atom can lead to an increase in lipophilicity, which may affect cell permeability. chemrxiv.org Another approach is the use of a difluoroethyl group, which mimics the steric and electronic properties of the methoxy group but can offer enhanced metabolic stability. rsc.org
Table 3: Bioisosteric Replacements in the Propanoate Backbone
| Original Group | Bioisosteric Replacement | Rationale |
|---|---|---|
| 3-Methoxy group | 3-Fluoro group | Increased metabolic stability, modulation of lipophilicity |
| 3-Methoxy group | 3-Trifluoromethyl group | Enhanced metabolic stability and lipophilicity |
| Methyl Ester | 1,2,4-Oxadiazole | Increased metabolic stability against esterases, mimics H-bonding |
| Methyl Ester | 1,3,4-Oxadiazole | Increased metabolic stability, alternative H-bonding pattern |
Development of Chiral Probes and Enantiopure Derivatives from this compound
This compound possesses a chiral center at the C2 position. The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the development of methods to synthesize enantiopure derivatives and to determine their absolute configuration is of paramount importance.
Enantioselective Synthesis: The synthesis of enantiomerically pure this compound can be approached by using chiral starting materials or by employing asymmetric synthesis methodologies. For example, starting from an enantiopure amino acid precursor can lead to the desired enantiomer. Biocatalytic reductive amination using amine dehydrogenases is an emerging method for the synthesis of chiral amines and amino alcohols. frontiersin.org
Chiral Probes and Configurational Assignment: To determine the absolute configuration of the synthesized chiral derivatives, chiral derivatizing agents are often employed. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a chiral derivatizing agent that reacts with the amino group to form diastereomeric amides. researchgate.netnih.govspringernature.com The resulting diastereomers can be distinguished by NMR spectroscopy, allowing for the determination of the absolute configuration of the original amine. Fluorescent chiral derivatizing agents, such as those based on the dansyl group, can also be used for this purpose, offering high sensitivity. nih.govresearchgate.net
Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for the separation and analysis of enantiomers. nih.govyakhak.orgsigmaaldrich.com Derivatization of the amino group with agents like 3,5-dinitrobenzoyl chloride can enhance the chromatographic separation of the enantiomers.
Table 4: Strategies for Chiral Analysis and Synthesis
| Method | Description | Application |
|---|---|---|
| Enantioselective Synthesis | Use of chiral precursors or asymmetric catalysts to produce a single enantiomer. | Production of enantiopure (R)- or (S)-Methyl 3-methoxy-2-(methylamino)propanoate. |
| Chiral Derivatizing Agent (Mosher's Amide) | Reaction with (R)- and (S)-Mosher's acid chloride to form diastereomeric amides distinguishable by NMR. | Determination of the absolute configuration of chiral derivatives. |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Quantification of enantiomeric excess and preparative separation of enantiomers. |
Application As a Crucial Building Block in Complex Molecular Synthesis
Precursor in the Synthesis of N-Heterocyclic and Amino Acid-Derived Compounds
The bifunctional nature of Methyl 3-methoxy-2-(methylamino)propanoate makes it a hypothetical precursor for the synthesis of various N-heterocyclic compounds and non-proteinogenic amino acid derivatives. The secondary amine can act as a nucleophile, while the ester functionality can be manipulated to participate in cyclization reactions.
Hypothetical Synthetic Pathways:
| Target Compound Class | Proposed Reaction Strategy | Potential Significance |
| Piperidinones | Intramolecular cyclization via acylation of the amine followed by ring closure. | Core structures in many alkaloids and pharmaceuticals. |
| Dihydropyridinones | Condensation with a 1,3-dicarbonyl compound followed by intramolecular cyclization. | Versatile intermediates for the synthesis of more complex nitrogen-containing heterocycles. |
| Substituted Morpholines | Reduction of the ester to an alcohol, followed by intramolecular cyclization via etherification. | Privileged scaffolds in medicinal chemistry. |
| Novel Amino Acids | Hydrolysis of the ester and modification of the side chain. | Building blocks for peptide and peptidomimetic synthesis. |
Detailed research into these synthetic pathways would be necessary to validate the utility of this compound as a reliable precursor for these compound classes.
Utilization as a Chiral Auxiliary and Ligand Scaffold in Asymmetric Synthesis
Should this compound be resolved into its enantiomers, it could theoretically serve as a chiral auxiliary. The stereocenter at the C2 position could influence the stereochemical outcome of reactions at a prochiral center attached to the molecule.
Furthermore, the nitrogen and oxygen atoms could act as coordination sites for metal catalysts, suggesting its potential as a scaffold for chiral ligands in asymmetric catalysis.
Theoretical Applications in Asymmetric Synthesis:
| Application | Mode of Action | Potential Reactions Catalyzed |
| Chiral Auxiliary | Temporary incorporation into a substrate to direct a stereoselective transformation. | Asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. |
| Chiral Ligand | Formation of a chiral metal complex that catalyzes an enantioselective reaction. | Asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. |
The development of synthetic routes to enantiopure this compound and its subsequent evaluation in these applications would be a prerequisite for its establishment as a useful tool in asymmetric synthesis.
Role in the Construction of Peptidomimetics and Amino Acid Conjugates
Peptidomimetics are compounds that mimic the structure and function of peptides. The α-amino acid-like structure of this compound, with the addition of a methoxy (B1213986) group on the β-carbon, makes it an intriguing candidate for incorporation into peptidomimetic backbones. This modification could impart unique conformational constraints and alter the pharmacokinetic properties of the resulting molecule.
Additionally, this compound could be used to create conjugates with other amino acids or bioactive molecules, potentially leading to novel therapeutic agents with enhanced properties.
Intermediate in the Total Synthesis of Natural Products and Structurally Complex Molecules
While no specific examples of the use of this compound in the total synthesis of natural products have been documented, its functional group array suggests it could be a valuable intermediate for the synthesis of molecules containing a β-methoxy-α-amino acid fragment.
The synthesis of natural products often requires the creative use of unique building blocks to construct complex stereochemical and functional group patterns. Should a natural product containing the 3-methoxy-2-(methylamino)propanoate core be discovered, this compound would become a highly relevant synthetic precursor.
Advanced Spectroscopic and Mechanistic Characterization of Methyl 3 Methoxy 2 Methylamino Propanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Methyl 3-methoxy-2-(methylamino)propanoate. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, while two-dimensional (2D) techniques establish connectivity and spatial relationships.
¹H and ¹³C NMR Spectroscopy: The proton (¹H) NMR spectrum allows for the identification of all non-equivalent protons in the molecule. The chemical shift (δ) of each signal is indicative of its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons, according to the n+1 rule. docbrown.info Similarly, the carbon-13 (¹³C) NMR spectrum shows a distinct signal for each unique carbon atom. docbrown.info
Based on the structure, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from established values for similar functional groups and molecular fragments. docbrown.infodocbrown.infoyoutube.com
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Ester Methyl (COOCH₃) | ~3.7 | Singlet (s) | ~52 |
| Ether Methyl (OCH₃) | ~3.3 | Singlet (s) | ~59 |
| Amine Methyl (NHCH₃) | ~2.4 | Singlet (s) or Doublet (d) | ~35 |
| C2-Proton (CH) | ~3.0 - 3.2 | Multiplet (m) or Doublet of Doublets (dd) | ~60 |
| C3-Protons (CH₂) | ~3.5 - 3.7 | Multiplet (m) | ~75 |
| Amine Proton (NH) | Variable, broad | Singlet (s, broad) | N/A |
| Carbonyl Carbon (C=O) | N/A | N/A | ~173 |
Stereochemical and Conformational Analysis: For stereochemical assignment, the coupling constants (J-values) between the C2-proton and the C3-protons are crucial. The magnitude of these constants can be related to the dihedral angle between the protons via the Karplus equation, providing insight into the preferred staggered conformation (gauche or anti) around the C2-C3 bond. rsc.org
Advanced 2D NMR techniques are employed for a more detailed analysis:
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity between the C2-proton and the C3-protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of whether they are bonded. This is paramount for conformational analysis, as it can reveal the preferred orientation of the methoxy (B1213986) and methylamino substituents relative to the carbon backbone. researchgate.net
Advanced Mass Spectrometry Techniques for Structural Elucidation and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. docbrown.info Advanced techniques like tandem mass spectrometry (MS/MS) are used to fragment the molecule, offering detailed structural insights. shimadzu.com
Structural Elucidation: The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 161.20 g/mol ) is expected to show a molecular ion peak ([M]⁺) at m/z = 161. The fragmentation pattern provides a molecular fingerprint. Key fragmentation pathways would involve the cleavage of bonds adjacent to heteroatoms (oxygen and nitrogen), which stabilize the resulting positive charge.
The following table details plausible high-abundance fragment ions.
| m/z Value | Plausible Fragment Ion Structure | Neutral Loss |
|---|---|---|
| 161 | [CH₃OCH₂CH(NHCH₃)COOCH₃]⁺ | Molecular Ion |
| 130 | [CH₃OCH₂CH(NHCH₃)CO]⁺ | •OCH₃ (31) |
| 102 | [CH₃OCH₂CH(NHCH₃)]⁺ | •COOCH₃ (59) |
| 88 | [CH(NHCH₃)COOCH₃]⁺ | •CH₂OCH₃ (45) |
| 58 | [CH₂=N⁺HCH₃] | CH₃OCH₂CHCOOCH₃ (103) |
| 45 | [CH₃OCH₂]⁺ | •CH(NHCH₃)COOCH₃ (116) |
Reaction Monitoring: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring the synthesis of this compound. By analyzing aliquots of the reaction mixture over time, one can track the depletion of starting materials and the concurrent formation of the product, identified by its characteristic retention time and the appearance of its molecular ion at m/z 161. This allows for precise determination of reaction completion and optimization of reaction conditions.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment
This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are specifically designed to distinguish between these enantiomers.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-racemic sample will produce a CD spectrum with positive or negative peaks (known as Cotton effects) in the region where a chromophore absorbs light. For this molecule, the ester carbonyl group (C=O) serves as the primary chromophore, absorbing UV light.
The sign and magnitude of the Cotton effect are directly related to the absolute configuration (R or S) of the chiral center and the enantiomeric excess (ee) of the sample. The assessment of enantiomeric purity involves comparing the CD signal intensity of an unknown sample to that of a certified, enantiomerically pure standard. A larger signal intensity corresponds to a higher enantiomeric purity.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. surfacesciencewestern.com These techniques are complementary and provide definitive identification of the functional groups present. sapub.org
Functional Group Analysis: Each functional group in this compound has characteristic absorption frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N-H (Secondary Amine) | Stretching | 3300 - 3500 | Weak-Medium, Sharp |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium-Strong |
| C=O (Ester) | Stretching | 1735 - 1750 | Strong, Sharp |
| N-H (Amine) | Bending | 1550 - 1650 | Variable |
| C-O (Ester) | Stretching | 1150 - 1300 | Strong |
| C-O (Ether) | Stretching | 1080 - 1150 | Strong |
Table data compiled from general spectroscopic principles. researchgate.netscialert.net
Hydrogen Bonding Studies: The presence of a hydrogen bond donor (the N-H group) and multiple acceptors (the carbonyl oxygen and the ether oxygen) allows for the possibility of intramolecular hydrogen bonding. ias.ac.in Such an interaction significantly influences the vibrational frequencies. mdpi.comnih.gov
If intramolecular hydrogen bonding occurs (e.g., between the N-H proton and the carbonyl oxygen), the following changes in the FT-IR/Raman spectra would be observed:
The N-H stretching frequency would shift to a lower wavenumber (a "red shift") and the peak would become broader.
The C=O stretching frequency would also experience a red shift, as hydrogen bonding weakens the double bond.
By comparing spectra taken in non-polar versus polar, hydrogen-bond-competing solvents, the extent and nature of these intramolecular interactions can be thoroughly investigated. qub.ac.uk
Computational Chemistry and Theoretical Investigations of Methyl 3 Methoxy 2 Methylamino Propanoate
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
No published quantum chemical calculations specifically for Methyl 3-methoxy-2-(methylamino)propanoate were found. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine properties like molecular orbital energies (HOMO-LUMO gap), charge distribution, dipole moment, and various reactivity descriptors.
Conformational Landscape Analysis and Determination of Energy Minima
There is no available research on the conformational analysis of this compound. This type of investigation would identify the different spatial arrangements of the molecule (conformers) and their relative energies to determine the most stable structures.
Molecular Dynamics Simulations to Model Solution-Phase Behavior and Intermolecular Interactions
No molecular dynamics simulation studies for this compound in any solvent have been reported in the scientific literature. These simulations are crucial for understanding how the molecule behaves in a liquid environment and interacts with other molecules.
Theoretical Frameworks for Structure-Reactivity Relationships and Rational Compound Design
Without experimental or computational data on the reactivity and biological activity of this compound, no theoretical frameworks for structure-reactivity relationships or rational compound design have been established for this specific molecule.
Emerging Research Avenues and Future Perspectives for Methyl 3 Methoxy 2 Methylamino Propanoate
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The efficient and scalable synthesis of functionalized molecules is a cornerstone of modern chemical manufacturing. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including improved safety, consistency, and the ability to rapidly optimize reaction conditions. The production of methyl 3-methoxy-2-(methylamino)propanoate and its derivatives is an area ripe for exploration using these advanced manufacturing techniques.
Continuous manufacturing, which has seen increasing adoption in the pharmaceutical industry, presents a promising approach for the scalable production of fine chemicals like this compound. The synthesis of related propanoate derivatives has been shown to be amenable to scalable processes, suggesting that similar methodologies could be developed for this compound. For instance, the development of a scalable synthesis for methyl 3-((3,3,3-trifluoropropyl)thio)propanoate highlights the feasibility of such approaches for structurally related molecules. researchgate.net
Future research in this area could focus on developing a robust and efficient continuous flow process for the synthesis of this compound. This would likely involve the optimization of reaction parameters such as temperature, pressure, and residence time, as well as the selection of appropriate catalysts and reagents that are compatible with flow conditions. The integration of real-time analytical techniques would further enhance process control and ensure high purity and yield.
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Potential Advantage |
| Enhanced Heat Transfer | Improved control over exothermic reactions, leading to higher selectivity and safety. |
| Rapid Mixing | Increased reaction rates and improved product homogeneity. |
| Precise Control of Reaction Parameters | Fine-tuning of temperature, pressure, and residence time for optimal yield and purity. |
| Automation | High-throughput screening of reaction conditions and unattended operation. |
| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. |
| Safety | Smaller reaction volumes minimize the risks associated with hazardous reagents or intermediates. |
Development of Photo- and Electrocatalytic Transformations Involving the Propanoate Moiety
Photo- and electrocatalysis have emerged as powerful tools in organic synthesis, offering green and sustainable alternatives to traditional methods. These techniques enable novel transformations by accessing unique reactive intermediates. The propanoate moiety of this compound presents an interesting target for such transformations.
Recent advancements in photocatalysis have demonstrated the successful synthesis and reduction of esters. nih.govsciencedaily.comeurekalert.org These methods often proceed through single-electron transfer (SET) mechanisms, which can be harnessed to functionalize the ester group or induce novel cyclization reactions. sciencedaily.comeurekalert.org For example, visible-light photocatalysis has been employed for the esterification of carboxylic acids, showcasing the potential for light-mediated manipulation of the ester functionality. doi.org
Future research could explore the application of these cutting-edge catalytic methods to this compound. This could involve the development of novel photocatalytic systems for the selective modification of the propanoate group, potentially leading to the synthesis of new derivatives with unique properties. Electrocatalysis could also be investigated as a means to drive redox reactions at the propanoate moiety, offering an alternative and complementary approach to photocatalysis.
Table 2: Potential Photo- and Electrocatalytic Transformations of the Propanoate Moiety
| Transformation | Catalytic Method | Potential Outcome |
| Decarboxylative Coupling | Photocatalysis | Formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. |
| Ester Reduction | Photocatalysis/Electrocatalysis | Selective reduction of the ester to an alcohol or aldehyde. |
| Radical Addition | Photocatalysis | Functionalization of the propanoate backbone via radical intermediates. |
| Cyclization Reactions | Photocatalysis/Electrocatalysis | Intramolecular cyclization to form novel heterocyclic structures. |
Exploration of Applications in Advanced Materials Science and Polymer Chemistry
The incorporation of functional small molecules into polymers is a widely used strategy to tailor the properties of materials for specific applications. The unique combination of functional groups in this compound makes it a promising candidate for use in advanced materials science and polymer chemistry.
For instance, the secondary amine and ester functionalities could serve as reactive sites for polymerization or as pendant groups to modify the properties of existing polymers. The methoxy (B1213986) group could influence the solubility and thermal properties of the resulting materials. A related compound, 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate, is utilized as a silane (B1218182) coupling agent to enhance the adhesion between organic polymers and inorganic materials, suggesting a potential role for functionalized propanoates in composite materials. cymitquimica.com
Future research could focus on the synthesis of novel monomers derived from this compound and their subsequent polymerization to create new classes of polymers with tailored properties. Another avenue of investigation could be the use of this compound as an additive or surface modifier to improve the performance of existing materials, such as coatings, adhesives, and composites.
Bioorthogonal Chemistry and Chemical Biology Applications as Molecular Probes
Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.net This field has revolutionized our ability to study biological systems in real-time. The development of molecular probes that can be selectively tagged and visualized within a cellular environment is a key aspect of chemical biology.
While this compound itself is not a bioorthogonal probe, its structure provides a versatile scaffold for the development of such tools. The secondary amine and ester groups could be readily modified to incorporate bioorthogonal functionalities, such as azides or alkynes, which are commonly used in click chemistry. nih.govacs.org The core structure of the molecule, being a derivative of an amino acid, could facilitate its incorporation into biological systems. Noncanonical amino acids bearing bioorthogonal functional groups are widely used to label and study proteins. acs.orgnih.gov
Future research could focus on the synthesis of derivatives of this compound that are equipped with bioorthogonal handles. These modified compounds could then be used as molecular probes to study a variety of biological processes. For example, they could be designed to target specific enzymes or receptors, allowing for their visualization and tracking within living cells. The development of such probes would require careful consideration of factors such as cell permeability, stability, and reactivity.
Table 3: Key Bioorthogonal Reactions and Their Potential Application
| Reaction | Reactants | Potential Application for a Modified Propanoate Probe |
| Staudinger Ligation | Azide and Phosphine | Covalent labeling of biomolecules within a cellular context. acs.org |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and Terminal Alkyne | Highly efficient and specific tagging of proteins, nucleic acids, and glycans. acs.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and Strained Alkyne (e.g., cyclooctyne) | Copper-free click chemistry for in vivo applications. nih.gov |
| Inverse-Electron-Demand Diels-Alder Reaction | Tetrazine and Strained Alkene/Alkyne | Rapid and selective ligation for real-time imaging. nih.gov |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone and Aminooxy/Hydrazine | Formation of stable linkages for bioconjugation. acs.org |
Q & A
Q. What are the common synthetic routes for Methyl 3-methoxy-2-(methylamino)propanoate, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 3-methoxypropanoic acid derivatives with methylamine under basic conditions. For example, sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C facilitates the substitution of methoxy or halide groups with methylamino groups . Catalytic methods using palladium on carbon (Pd/C) and triethylamine (TEA) can enhance stereochemical control and yield . Key Optimization Factors :
- Solvent choice (aprotic solvents like DMF improve nucleophilicity).
- Temperature control (elevated temperatures accelerate substitution but may degrade sensitive functional groups).
- Base selection (strong bases like NaH vs. milder bases like TEA).
Q. How is the compound characterized post-synthesis, and which spectroscopic methods are most effective?
- Methodological Answer : Characterization relies on a combination of:
- NMR Spectroscopy : H and C NMR confirm the methoxy (-OCH), methylamino (-NHCH), and ester (-COOCH) groups. For example, the methoxy proton signal appears at ~3.3–3.5 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 162.0764 for CHNO) .
- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~3300 cm (N-H stretch) confirm functional groups .
Q. What are the primary chemical reactions this compound undergoes, and what are the typical reagents used?
- Methodological Answer : Key reactions include:
- Oxidation : Potassium permanganate (KMnO) oxidizes the methylamino group to a nitro or carbonyl derivative .
- Reduction : Lithium aluminum hydride (LiAlH) reduces the ester to a primary alcohol .
- Hydrolysis : Acidic or basic conditions cleave the ester to 3-methoxy-2-(methylamino)propanoic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity Issues : Impurities from incomplete synthesis (e.g., unreacted starting materials) can skew bioassay results. Use preparative HPLC (>95% purity) and quantify impurities via LC-MS .
- Assay Variability : Standardize cell-based assays (e.g., enzyme inhibition) by controlling pH, temperature, and solvent concentration. For example, DMSO concentrations >1% may denature proteins .
- Structural Confirmation : Re-synthesize the compound using alternative routes (e.g., enantioselective catalysis) to rule out stereochemical ambiguities .
Q. What strategies are employed to enhance the stereochemical purity during synthesis?
- Methodological Answer : To minimize racemization:
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium to enforce enantioselectivity in amino group incorporation .
- Low-Temperature Reactions : Conduct substitutions at –20°C to slow racemization .
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
Q. How does the presence of the methoxy group influence the compound's reactivity in nucleophilic substitutions?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, which:
- Activates Adjacent Positions : Directs nucleophilic attack to the 2-position (methylamino group) via resonance stabilization .
- Steric Effects : The bulky methoxy group can hinder reactions at the 3-position, requiring polar aprotic solvents (e.g., DMF) to enhance accessibility .
Experimental Validation : Compare reaction rates with/without methoxy using kinetic studies (e.g., monitoring via F NMR if fluorinated analogs are synthesized) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
